molecular formula C9H14N2O2 B3821216 N'-acetylspiro[2.3]hexane-2-carbohydrazide

N'-acetylspiro[2.3]hexane-2-carbohydrazide

Cat. No.: B3821216
M. Wt: 182.22 g/mol
InChI Key: LLDUOAHPARNRBD-UHFFFAOYSA-N
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Description

N’-acetylspiro[2.3]hexane-2-carbohydrazide is a chemical compound characterized by its unique spiro structure, which consists of a hexane ring fused to a spiro center. This compound contains 14 hydrogen atoms, 9 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of N’-acetylspiro[2.3]hexane-2-carbohydrazide is determined by the sum of the atomic weights of each constituent element .

Properties

IUPAC Name

N'-acetylspiro[2.3]hexane-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(12)10-11-8(13)7-5-9(7)3-2-4-9/h7H,2-5H2,1H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDUOAHPARNRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1CC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetylspiro[2.3]hexane-2-carbohydrazide typically involves the reaction of a spiro[2.3]hexane derivative with an acetylating agent and a hydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of N’-acetylspiro[2.3]hexane-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-acetylspiro[2.3]hexane-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and substitution reagents such as halogens or alkylating agents . The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N’-acetylspiro[2.3]hexane-2-carbohydrazide may yield a corresponding ketone or aldehyde, while reduction may yield an alcohol or amine. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

N’-acetylspiro[2.3]hexane-2-carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-acetylspiro[2.3]hexane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-acetylspiro[2.3]hexane-2-carbohydrazide include:

Uniqueness

N’-acetylspiro[2.3]hexane-2-carbohydrazide is unique due to its specific spiro structure and the presence of both acetyl and carbohydrazide functional groups. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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